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Compound of Interest

7-Chloro-1-methyl-1H-
Compound Name:
pyrazolo[3,4-c]pyridine

Cat. No.: B592059

An In-Depth Technical Guide to 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1-methyl-1H-
pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest to the fields of
medicinal chemistry and drug discovery. The pyrazolo[3,4-c]pyridine core is a privileged
scaffold, bearing structural resemblance to endogenous purines, which allows it to interact with
a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been
investigated for their potential as therapeutic agents in oncology, neurology, and infectious
diseases.[2] This document details the compound's essential properties, outlines a
representative synthetic strategy for its parent scaffold, discusses its applications in fragment-
based drug discovery (FBDD), and provides critical safety and handling protocols. It is intended
to serve as a vital resource for researchers and drug development professionals engaged in
the synthesis and application of novel heterocyclic entities.

Compound Identification and Physicochemical
Properties

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a solid, nitrogen-containing heterocyclic
compound. Its identity and key properties are summarized below for quick reference.
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Property Value Source

CAS Number 957760-15-5 [3]

Molecular Formula C7HeCIN3 [3114]

Molecular Weight 167.60 g/mol [3]
7-chloro-1-methyl-1H-

IUPAC Name o
pyrazolo[3,4-c]pyridine
WMDXHWDXUZEKHR-

InChl Key
UHFFFAOYSA-N

Physical Form Solid

Purity Typically 297%

Synthesis and Chemical Elaboration

The synthesis of pyrazolo[3,4-c]pyridines is a well-established area of heterocyclic chemistry,
often starting from substituted pyridine or pyrazole precursors.[2] The value of these scaffolds
in drug discovery is significantly enhanced by the ability to selectively functionalize them along
multiple vectors, a key requirement for fragment-based hit-to-lead campaigns.[1]

General Synthetic Strategy for the Pyrazolo[3,4-
c]pyridine Core

A common and effective route to the core 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold involves a
classical Huisgen indazole synthesis approach, adapted from procedures reported by
Chapman and Hurst.[1] This typically involves the diazotization of an aminopyridine followed by
intramolecular cyclization. For the specific 7-chloro isomer, a synthetic route can be
conceptualized starting from a suitably substituted aminopyridine.

The subsequent methylation at the N-1 position is a critical step to arrive at the title compound.
N-alkylation reactions are a demonstrated method for elaborating this scaffold, allowing for the
exploration of this key chemical vector.[1]
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Core Synthesis

(Z-Chloro-3-amino-4-methylpyridina

A

Diazotization
(e.g., NaNOz, Acetic Acid)

\
Gntramolecular CyclizatiorD

N-1 Functionalization

A

7-Chloro-1H-pyrazolo[3,4-c]pyridine Methylating Agent Base
(Parent Scaffold) (e.g., Methyl lodide, DMS) (e.g., NaH, K2COs)

N-Alkylatign

(Final Product)

TC-Chloro-1-methy|-1H-pyrazoIo[3,4-c]pyridina

Click to download full resolution via product page

Caption: General synthetic pathway for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine.

Multi-Vector Elaboration for Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is an exemplary fragment for FBDD because it can be
selectively and orthogonally functionalized.[1] This allows chemists to systematically grow the
fragment into a more potent lead compound by targeting different pockets of a target protein.
Key reaction vectors include:

e N-1 and N-2: Accessible via protection and N-alkylation reactions.
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e C-3: Functionalized through borylation and subsequent Suzuki—Miyaura cross-coupling.
e C-5: Amenable to Buchwald—Hartwig amination.

e C-7: Can be selectively metalated (e.g., with TMPMgCI-LiCl) for reaction with electrophiles or
used in Negishi cross-coupling.[1]

Pyrazolo[3,4-c]pyridine Core

C3 C5

' Y

(Suzuki Couplinga (N-Alkylation) (Metalation/Negishi Couplinga G’;uchwald-Hartwig AminatiorD

Growth Veckirs for FBDD

Click to download full resolution via product page

Caption: Multi-vector elaboration of the pyrazolo[3,4-c]pyridine scaffold in FBDD.

Applications in Research and Drug Development

Pyrazolopyridine compounds are recognized as important pharmacophores due to their
aforementioned similarity to purines. This structural mimicry makes them candidates for
interacting with purine-binding proteins, such as kinases.

» Kinase Inhibition: Many pyrazolo[3,4-c]pyridine derivatives have been identified as inhibitors
of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKSs).[2] These
kinases are implicated in a variety of diseases, including cancer, Alzheimer's disease, and
other neurological disorders, making this scaffold a valuable starting point for inhibitor
design.

» Broad Biological Activity: Beyond kinase inhibition, compounds in this class have shown
potential as antagonists for various receptors and have demonstrated efficacy in models for
treating bacterial infections, inflammation, and osteoporosis.[2]
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» Fragment-Based Drug Discovery (FBDD): As a heterocyclic fragment, 7-Chloro-1-methyl-
1H-pyrazolo[3,4-c]pyridine serves as a versatile building block. Its defined structure and
multiple, distinct points for chemical modification make it an ideal starting point for FBDD
campaigns aimed at developing novel therapeutics.[1]

Safety, Handling, and Storage

Proper handling of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is essential in a laboratory
setting. The compound is classified as hazardous, and all personnel should consult the full
Safety Data Sheet (SDS) before use.

H | Identificati | E :

Hazard Statements (H- Precautionary Statements
Codes) (P-Codes)

GHS Classification

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye protection.
[5]P301+P310: IF

H302: Harmful if SWALLOWED: Immediately
swallowed.H315: Causes skin call a POISON

Warning irritation.H319: Causes serious  CENTER/doctor.
eye irritation.H335: May cause  [5]P305+P351+P338: IF IN
respiratory irritation.[5] EYES: Rinse cautiously with

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling and First Aid

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[5] Ensure eyewash stations and safety showers are readily accessible.

» Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, a lab coat, and safety glasses with side shields or goggles.[5][6]
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o Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap
and plenty of water. If irritation occurs, seek medical advice.[4][6]

o Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open.
If eye irritation persists, get medical advice/attention.[4][6]

 Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek
immediate medical attention.[4]

 Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison
Control Center immediately.[4]

Storage and Disposal

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] For
long-term stability, store under an inert atmosphere at 2-8°C.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[6]

Representative Experimental Protocol: Synthesis of
the Parent Scaffold

The following protocol is a representative method for the synthesis of the parent scaffold, 7-
Chloro-1H-pyrazolo[3,4-c]pyridine, adapted from literature procedures.[2][7] This illustrates the
fundamental chemistry required to construct the bicyclic core.

Objective: To synthesize 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-amino-4-
methylpyridine.

Materials:
¢ 2-chloro-3-amino-4-methylpyridine
e Sodium nitrite (NaNO2)

e Potassium acetate
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Acetic acid

Saturated sodium bicarbonate solution
Ethyl acetate

Hexane

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and placed in an
ice bath, dissolve 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92
mmol) in acetic acid (200 mL).

Diazotization: Prepare a solution of sodium nitrite (107 mmol) in water (30 mL). Slowly add
this solution dropwise to the reaction mixture, ensuring the internal temperature is
maintained below 13°C.

o Causality: The cold, acidic conditions are crucial for the in-situ formation of nitrous acid
(HONO) from NaNOz, which then reacts with the primary amine to form a diazonium salt.
Maintaining a low temperature prevents the premature decomposition of this unstable
intermediate.

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature. Stir continuously for approximately 66 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

o Causality: Over time at room temperature, the diazonium salt undergoes an intramolecular
electrophilic aromatic substitution (cyclization) to form the pyrazole ring, yielding the
desired fused heterocyclic system.

Work-up and Neutralization: Once the reaction is complete, concentrate the mixture under
reduced pressure using a rotary evaporator. Carefully add saturated sodium bicarbonate
solution to the residue to neutralize the excess acetic acid until the solution is alkaline.
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o Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the
organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to
dryness.

o Chromatography: Adsorb the crude product onto silica gel. Purify by flash column
chromatography using a gradient eluent of ethyl acetate in hexane (e.g., 0% to 50%).[7]

« |solation: Combine the fractions containing the pure product and evaporate the solvent to
yield 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.[7] The product identity
can be confirmed by mass spectrometry, which should show m/z peaks corresponding to
[M+H]*.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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